

# Losigamone Shows Promise in Reducing Seizure Frequency in Patients with Focal Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Losigamone |           |
| Cat. No.:            | B1675148   | Get Quote |

New clinical trial data indicates that **losigamone**, an investigational antiepileptic drug, is effective as an add-on therapy in reducing seizure frequency in adults with focal epilepsy when compared to a placebo. Two key double-blind, placebo-controlled clinical trials have demonstrated a dose-dependent reduction in seizure frequency with **losigamone** at daily doses of 1200 mg and 1500 mg.

The primary measure of efficacy in these trials was the percentage of patients experiencing a 50% or greater reduction in seizure frequency, known as the responder rate. In a multicenter study, the responder rate for patients receiving 1500 mg/day of **losigamone** was 29.3%, compared to 17.2% for those on 1200 mg/day and 11.8% for the placebo group.[1] A second study showed a similar trend, with a 22.3% responder rate in the **losigamone** 1500 mg/day group versus 14.6% in the placebo group.

# **Efficacy Data from Clinical Trials**

The following tables summarize the key efficacy data from two pivotal clinical trials investigating **losigamone** as an add-on therapy for focal epilepsy.

Table 1: Responder Rates (≥50% Reduction in Seizure Frequency)



| Treatment Group        | Baulac et al. (2003) | Bauer et al. (2001) |
|------------------------|----------------------|---------------------|
| Placebo                | 11.8%                | 14.6%               |
| Losigamone 1200 mg/day | 17.2%                | -                   |
| Losigamone 1500 mg/day | 29.3%                | 22.3%               |

Table 2: Median Percentage Reduction in Seizure Frequency

| Treatment Group        | Baulac et al. (2003) | Bauer et al. (2001) |
|------------------------|----------------------|---------------------|
| Placebo                | 3.3%                 | 6.7%                |
| Losigamone 1200 mg/day | 19.7%                | -                   |
| Losigamone 1500 mg/day | 25.3%                | 14.9%               |

## **Experimental Protocols**

The efficacy of **losigamone** was evaluated in two major multicenter, randomized, double-blind, placebo-controlled studies.

Baulac et al. (2003) Study Protocol:

This study enrolled 264 adult patients with focal epilepsy who were already being treated with up to three other anticonvulsant drugs. The trial consisted of a 12-week baseline period to establish seizure frequency, followed by a 12-week double-blind treatment phase. Patients were randomly assigned to one of three groups: placebo, **losigamone** 1200 mg/day, or **losigamone** 1500 mg/day. The primary efficacy endpoint was the relative reduction in seizure frequency per 4 weeks during the treatment phase compared to the baseline period.[2][3]

Bauer et al. (2001) Study Protocol:

This trial involved 203 patients with chronic partial seizures and followed a similar add-on, double-blind, placebo-controlled design.[4] Patients were randomized to receive either **losigamone** 1500 mg/day (administered as 500 mg three times a day) or a placebo in addition to their existing antiepileptic medication. The primary efficacy measures were the median



percent change in seizure frequency and the proportion of patients with a 50% or greater reduction in seizure frequency.[4]



Click to download full resolution via product page

Clinical trial workflow for losigamone studies.

## **Mechanism of Action**

The precise mechanism of action of **losigamone** is not yet fully understood. However, experimental data suggests a multi-faceted approach to reducing neuronal excitability. The leading hypothesis is that **losigamone** acts as a positive allosteric modulator of the GABA-A



receptor. It appears to enhance the influx of chloride ions through the neuronal channel, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[1] Notably, this action is achieved without directly binding to the same sites as GABA, benzodiazepines, or picrotoxin.[1]

Additionally, some studies suggest that **losigamone** may also exert its anticonvulsant effects by blocking voltage-gated sodium channels, further contributing to the stabilization of neuronal membranes and the prevention of repetitive firing of neurons.[1]



Click to download full resolution via product page

Proposed mechanism of action for **losigamone**.

Overall, the available clinical trial data suggests that **losigamone** is a potentially effective and generally well-tolerated add-on treatment for adults with focal epilepsy. The most commonly reported adverse event was dizziness.[1] Further long-term studies are needed to fully establish its safety and efficacy profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel GABAA receptor pharmacology: drugs interacting with the α+β- interface PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Losigamone Shows Promise in Reducing Seizure Frequency in Patients with Focal Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675148#losigamone-efficacy-compared-to-placebo-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com